3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester

Catalog No.
S6625708
CAS No.
2096342-27-5
M.F
C13H18BNO4
M. Wt
263.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol...

CAS Number

2096342-27-5

Product Name

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-8-9(10)11(16)17-5/h6-8H,1-5H3

InChI Key

AFTPGMLTVKTGKZ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety. Its molecular formula is C13H18BNO4C_{13}H_{18}BNO_{4} with a molecular weight of approximately 263.1 g/mol. This compound is often utilized in organic synthesis and catalysis due to its reactivity and ability to form stable complexes with various substrates .

The chemical reactivity of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester primarily involves:

  • Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl halides, leading to the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
  • Nucleophilic Substitution: The boronic acid functionality allows for nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
  • Acylation Reactions: The methoxycarbonyl group can undergo hydrolysis or transesterification, making it useful in further synthetic transformations .

While specific biological activities of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester are not extensively documented, boronic acids in general exhibit a range of biological activities, including:

  • Antitumor Activity: Some boronic acids have been shown to inhibit proteasome activity, which can lead to apoptosis in cancer cells.
  • Antiviral Properties: Certain derivatives demonstrate potential antiviral effects by interfering with viral replication processes.
  • Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including serine proteases and glycosidases .

The synthesis of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves:

  • Borylation of Pyridine Derivatives: The starting pyridine compound is subjected to borylation using boron reagents such as bis(pinacolato)diboron.
  • Esterification: The resulting boronic acid is then reacted with methoxycarbonyl chloride or an equivalent reagent under basic conditions to form the ester.
  • Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester finds applications in:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Its derivatives are utilized in drug discovery and development due to their biological activity.
  • Material Science: Used in the preparation of functional materials and polymers through cross-coupling reactions .

Interaction studies involving 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester often focus on its ability to form complexes with various substrates. This includes:

  • Complexation with Transition Metals: Investigating how this compound interacts with transition metals can provide insights into its catalytic properties.
  • Binding Studies with Biological Targets: Understanding its binding affinity and selectivity towards enzymes or receptors can reveal potential therapeutic applications .

Several compounds share structural similarities with 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Features
3-Methylpyridine-4-boronic acid pinacol esterC12H18BNO2C_{12}H_{18}BNO_{2}219.09 g/molLacks methoxycarbonyl group; used in similar reactions
3-Methoxy-4-pyridineboronic acid pinacol esterC12H15BNO3C_{12}H_{15}BNO_{3}230.07 g/molContains methoxy group; used for different synthetic pathways
3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol esterC13H18BNO4C_{13}H_{18}BNO_{4}263.1 g/molSimilar structure but different position of substituents

Uniqueness

The uniqueness of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester lies in its specific arrangement of functional groups, allowing it to participate effectively in diverse

Hydrogen Bond Acceptor Count

5

Exact Mass

263.1328882 g/mol

Monoisotopic Mass

263.1328882 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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